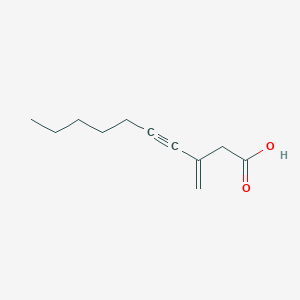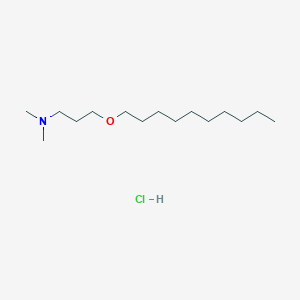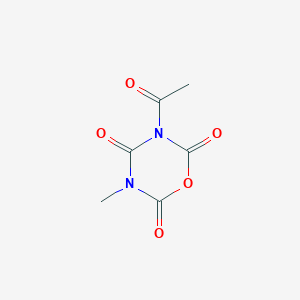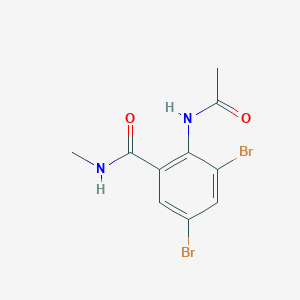
2-Acetamido-3,5-dibromo-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3,5-dibromo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a benzene ring, along with an N-methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromo-N-methylbenzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-methylbenzamide using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Another approach involves the acylation of 3,5-dibromoaniline with acetic anhydride to introduce the acetamido group, followed by methylation of the resulting compound to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
化学反应分析
Types of Reactions
2-Acetamido-3,5-dibromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The acetamido group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the acetamido group to an amine.
科学研究应用
2-Acetamido-3,5-dibromo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Acetamido-3,5-dibromo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms may enhance the compound’s ability to interact with biological macromolecules, leading to its antimicrobial or antifungal effects. The acetamido group may contribute to the compound’s anti-inflammatory properties by modulating specific signaling pathways.
相似化合物的比较
Similar Compounds
2-Acetamido-3,5-dichloro-N-methylbenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluoro-N-methylbenzamide: Contains fluorine atoms instead of bromine.
2-Acetamido-3,5-diiodo-N-methylbenzamide: Iodine atoms replace the bromine atoms.
Uniqueness
2-Acetamido-3,5-dibromo-N-methylbenzamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological targets.
属性
CAS 编号 |
86993-54-6 |
|---|---|
分子式 |
C10H10Br2N2O2 |
分子量 |
350.01 g/mol |
IUPAC 名称 |
2-acetamido-3,5-dibromo-N-methylbenzamide |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5(15)14-9-7(10(16)13-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,16)(H,14,15) |
InChI 键 |
ZBMORWDMNPLLTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
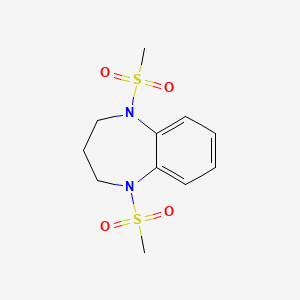

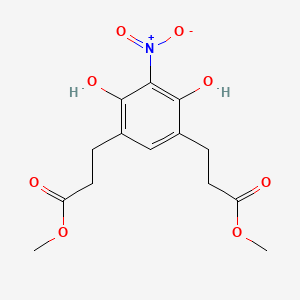
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
